

# Methyl 4-methylthiazole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

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## Compound of Interest

**Compound Name:** *Methyl 4-methylthiazole-2-carboxylate*

**Cat. No.:** *B077814*

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CAS Number: 14542-15-5

Synonyms: 4-Methyl-2-thiazolecarboxylic acid methyl ester, Methyl 4-methyl-1,3-thiazole-2-carboxylate

This technical guide provides an in-depth overview of **Methyl 4-methylthiazole-2-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, applications, and relevant biological activities of its derivatives.

## Core Compound Data

**Methyl 4-methylthiazole-2-carboxylate** is a stable, solid organic compound.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

| Property          | Value   | Reference                               |
|-------------------|---|---|
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 157.19 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Solid   | <a href="#">[1]</a>                     |
| Melting Point     | 62-67 °C  | <a href="#">[1]</a>                     |
| Boiling Point     | 233.933 °C (Predicted)                          | <a href="#">[2]</a>                     |
| Density           | 1.245 g/cm <sup>3</sup> (Predicted)             | <a href="#">[2]</a>                     |
| Solubility        | Information not available                       |   |
| InChI Key         | QYBUZTKTDPPXJR-<br>UHFFFAOYSA-N                 | <a href="#">[1]</a>                     |
| SMILES            | COC(=O)c1nc(C)cs1                               | <a href="#">[1]</a>                     |

## Spectroscopic Data

While a comprehensive public database of all spectra is not readily available, the following represents typical spectroscopic data for this compound and its close analogs. A <sup>1</sup>H NMR spectrum for **Methyl 4-methylthiazole-2-carboxylate** is available in some spectral databases. [\[3\]](#)

| Technique           | Expected Features   |
|---------------------|---|
| <sup>1</sup> H NMR  | Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), the thiazole ring proton (singlet), and the methyl group on the thiazole ring (singlet, ~2.5 ppm). |
| <sup>13</sup> C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methyl ester carbon, and the methyl group carbon.                                  |
| IR Spectroscopy     | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the thiazole ring, and C-H stretching.                                     |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight of the compound (157.19 m/z).  |

## Synthesis and Experimental Protocols

**Methyl 4-methylthiazole-2-carboxylate** is typically synthesized from its corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.[4][5][6][7][8]

## Proposed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on the well-established Fischer-Speier esterification method.

### Materials:

- 4-methylthiazole-2-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)

- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylthiazole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (can be used as the solvent).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 4-methylthiazole-2-carboxylate**.

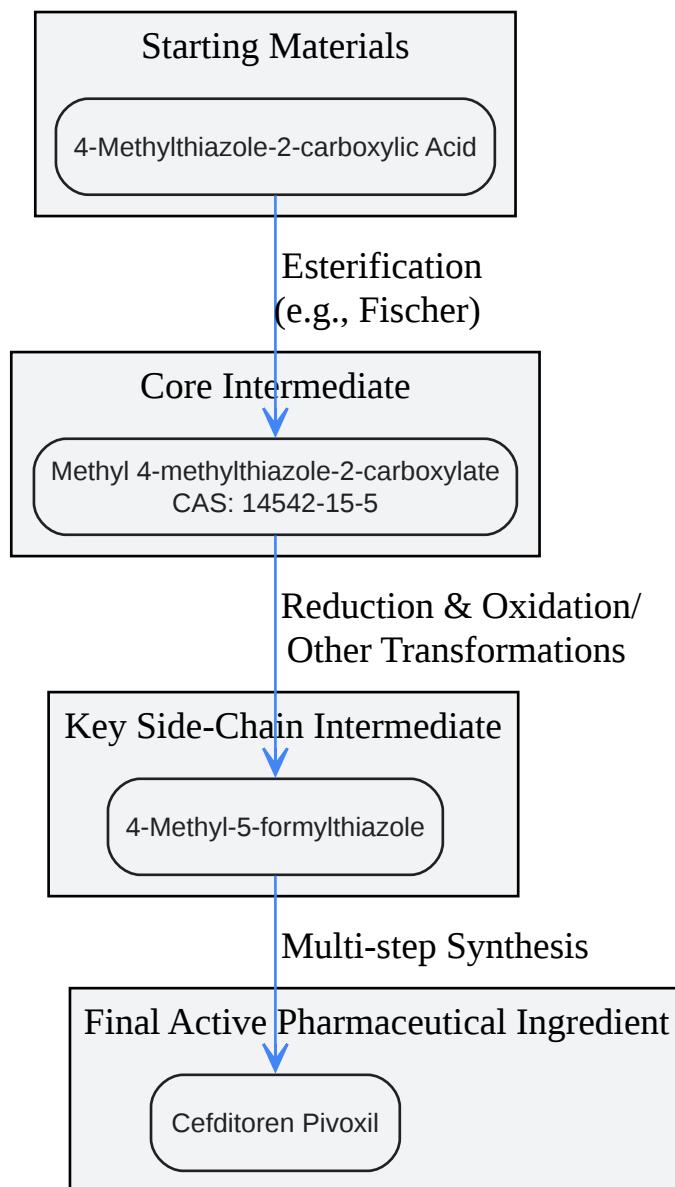
## Applications in Drug Development

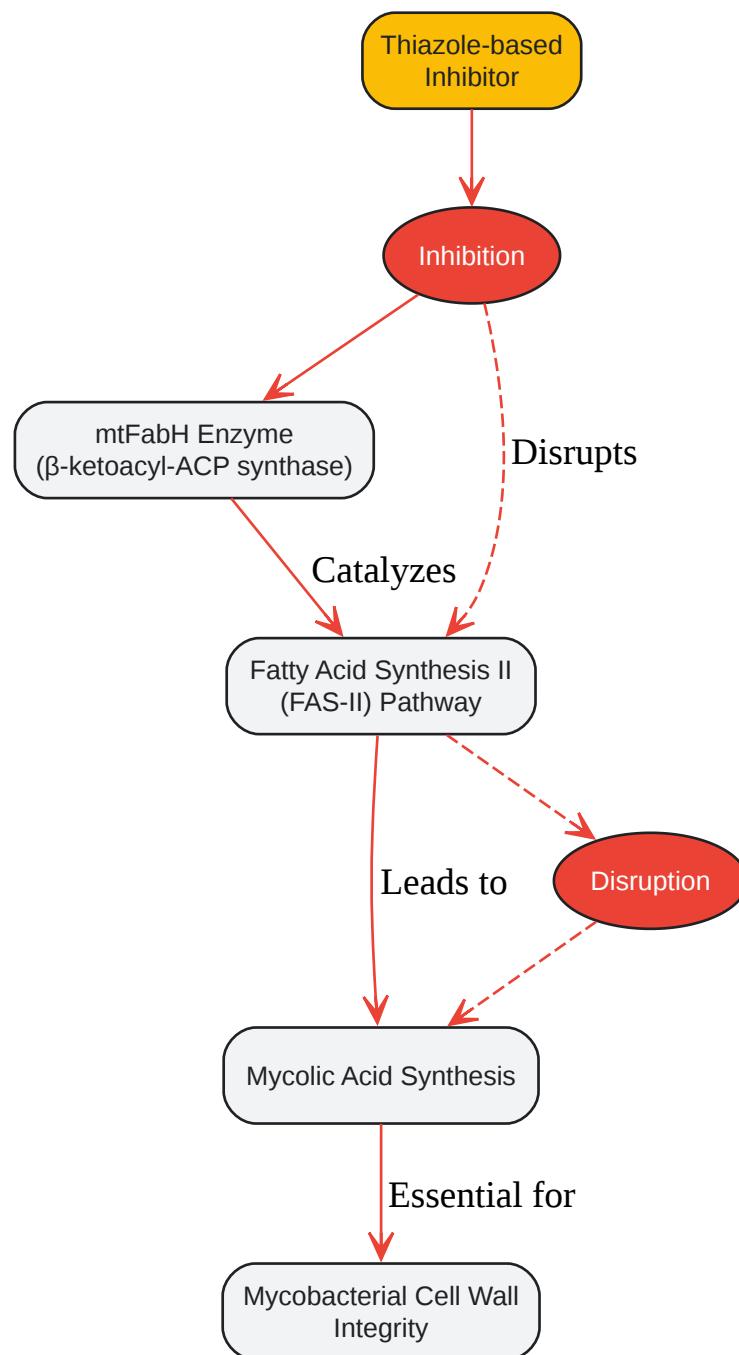
The thiazole moiety is a prominent scaffold in a variety of biologically active compounds.

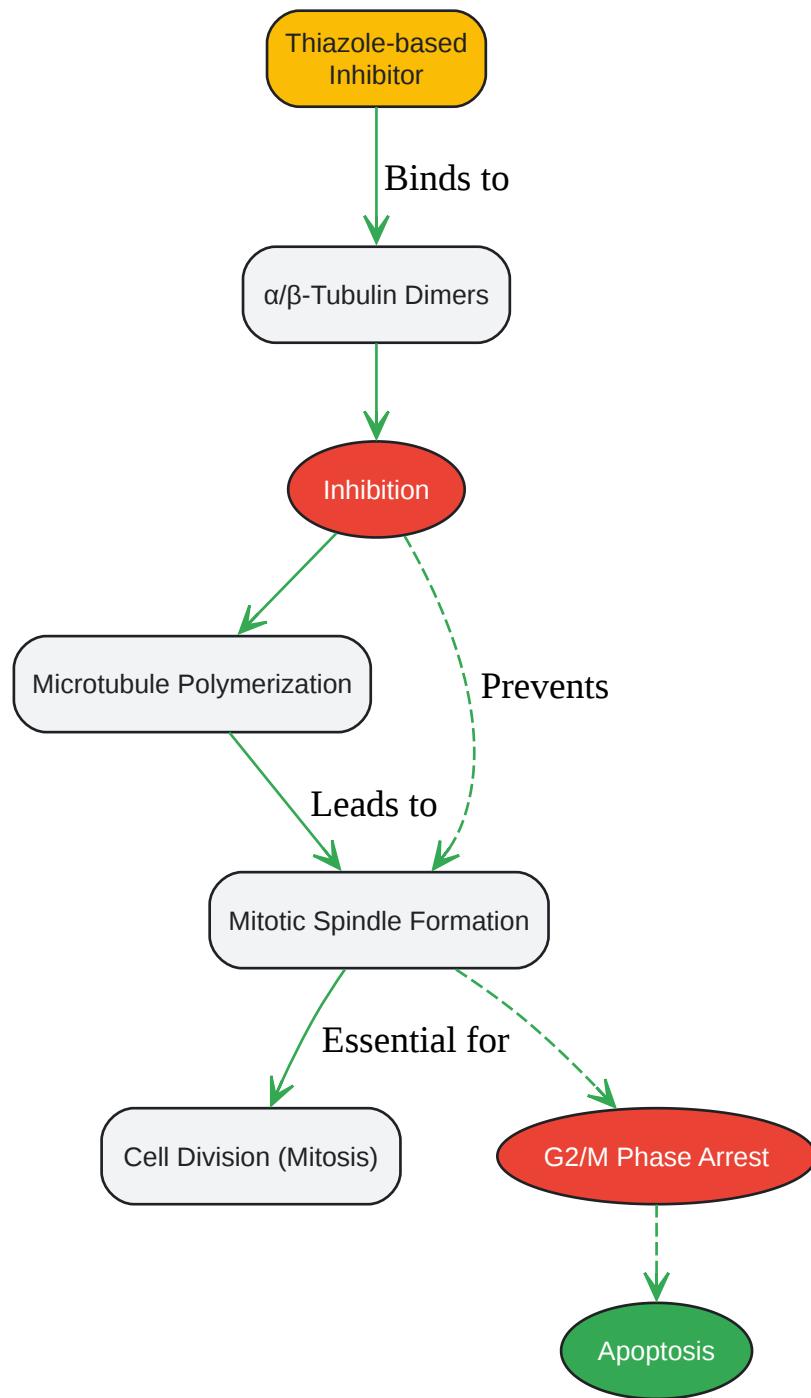
**Methyl 4-methylthiazole-2-carboxylate** and its derivatives serve as crucial intermediates in the synthesis of several pharmaceuticals.

## Key Intermediate in the Synthesis of Cefditoren Pivoxil

**Methyl 4-methylthiazole-2-carboxylate** is a precursor to 4-methyl-5-formylthiazole, a key side-chain intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil.[9][10][11][12][13][14][15] Cefditoren pivoxil is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[13]





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